molecular formula C18H19NO4 B14356051 2-{2-Hydroxy-4-[methyl(propyl)amino]benzoyl}benzoic acid CAS No. 92409-07-9

2-{2-Hydroxy-4-[methyl(propyl)amino]benzoyl}benzoic acid

Cat. No.: B14356051
CAS No.: 92409-07-9
M. Wt: 313.3 g/mol
InChI Key: HAILOANAYWASTN-UHFFFAOYSA-N
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Description

2-{2-Hydroxy-4-[methyl(propyl)amino]benzoyl}benzoic acid is an organic compound that features a benzoyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-Hydroxy-4-[methyl(propyl)amino]benzoyl}benzoic acid typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:

    Reduction: Conversion of the nitro group to an amine group.

    Acylation: Introduction of the benzoyl group.

    Hydrolysis: Conversion of ester groups to carboxylic acids.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{2-Hydroxy-4-[methyl(propyl)amino]benzoyl}benzoic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation using bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-{2-Hydroxy-4-[methyl(propyl)amino]benzoyl}benzoic acid has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{2-Hydroxy-4-[methyl(propyl)amino]benzoyl}benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-4-methylbenzoic acid: Shares a similar core structure but differs in the substituents attached to the benzene ring.

    4-(Aminomethyl)benzoic acid: Contains an amino group attached to the benzene ring, making it structurally related.

Uniqueness

2-{2-Hydroxy-4-[methyl(propyl)amino]benzoyl}benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

92409-07-9

Molecular Formula

C18H19NO4

Molecular Weight

313.3 g/mol

IUPAC Name

2-[2-hydroxy-4-[methyl(propyl)amino]benzoyl]benzoic acid

InChI

InChI=1S/C18H19NO4/c1-3-10-19(2)12-8-9-15(16(20)11-12)17(21)13-6-4-5-7-14(13)18(22)23/h4-9,11,20H,3,10H2,1-2H3,(H,22,23)

InChI Key

HAILOANAYWASTN-UHFFFAOYSA-N

Canonical SMILES

CCCN(C)C1=CC(=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O)O

Origin of Product

United States

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